Rhein acyl-beta-D-glucuronide
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Overview
Description
Rhein acyl-beta-D-glucuronide is a metabolite derived from the conjugation of rhein, an anthraquinone compound, with beta-D-glucuronic acid. Rhein is primarily found in traditional Chinese medicinal plants such as Rheum palmatum L., Aloe barbadensis Miller, Cassia angustifolia Vahl., and Polygonum multiflorum Thunb . This compound is known for its pharmacological activities, including anti-inflammatory, antitumor, antioxidant, antifibrosis, hepatoprotective, and nephroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rhein acyl-beta-D-glucuronide is synthesized through the conjugation of rhein with beta-D-glucuronic acid. This reaction is typically catalyzed by membrane-bound UDP-glucuronosyltransferase enzymes . The reaction conditions often involve the use of UDP-glucuronic acid as a co-substrate and the presence of suitable buffers to maintain the pH.
Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic synthesis using UDP-glucuronosyltransferase enzymes. The process is optimized for high yield and purity, ensuring that the product meets regulatory standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Rhein acyl-beta-D-glucuronide undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release rhein and beta-D-glucuronic acid.
Transacylation: This reaction involves the transfer of the acyl group to other nucleophilic centers, such as proteins or other biomolecules.
Common Reagents and Conditions:
Hydrolysis: Typically performed in aqueous solutions with acidic or basic conditions.
Transacylation: Requires the presence of nucleophilic reagents such as amino acids or proteins under physiological conditions.
Major Products Formed:
Hydrolysis: Rhein and beta-D-glucuronic acid.
Transacylation: Acylated proteins or other biomolecules.
Scientific Research Applications
Rhein acyl-beta-D-glucuronide has several scientific research applications:
Mechanism of Action
The mechanism of action of rhein acyl-beta-D-glucuronide involves multiple pathways:
Anti-inflammatory: Inhibits the activation of the MEK/ERK pathway and the DNA binding of NF-kappa B and AP-1 in chondrocytes.
Antitumor: Induces apoptosis and cell cycle arrest through the activation of MAPK and PI3K-AKT signaling pathways.
Antioxidant: Scavenges free radicals and reduces oxidative stress.
Antifibrosis: Inhibits the proliferation of fibroblasts and the deposition of extracellular matrix components.
Comparison with Similar Compounds
Rhein acyl-beta-D-glucuronide is unique compared to other acyl glucuronides due to its specific pharmacological activities and molecular targets. Similar compounds include:
Phenylacetic acid acyl glucuronides: Known for their reactivity and potential hepatotoxicity.
Fasiglifam acyl glucuronide: Exhibits potent inhibitory effects on hepatic transporters.
Valproic acid acyl glucuronide: Associated with anticonvulsant activity and potential toxicity.
This compound stands out due to its broad spectrum of pharmacological effects and its potential therapeutic applications in various diseases.
Properties
Molecular Formula |
C21H16O12 |
---|---|
Molecular Weight |
460.3 g/mol |
IUPAC Name |
6-(4,5-dihydroxy-9,10-dioxoanthracene-2-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H16O12/c22-9-3-1-2-7-11(9)14(25)12-8(13(7)24)4-6(5-10(12)23)20(31)33-21-17(28)15(26)16(27)18(32-21)19(29)30/h1-5,15-18,21-23,26-28H,(H,29,30) |
InChI Key |
IKYQBZPCZQHNKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origin of Product |
United States |
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